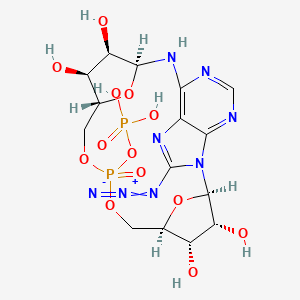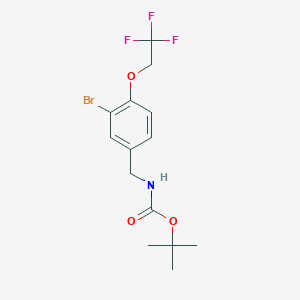
tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate: is an organic compound with the molecular formula C13H15BrF3NO3 It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
- Substitution reactions yield various substituted benzylcarbamates.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in amine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of interactions with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate
Comparison:
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate shares a similar trifluoromethoxy group but differs in the position of the substituents on the benzene ring.
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring instead of a benzene ring, leading to different chemical properties and reactivity.
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate contains a fluorine atom instead of a trifluoroethoxy group, which affects its electronic properties and interactions with biological targets.
The uniqueness of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H17BrF3NO3 |
|---|---|
Poids moléculaire |
384.19 g/mol |
Nom IUPAC |
tert-butyl N-[[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-7-9-4-5-11(10(15)6-9)21-8-14(16,17)18/h4-6H,7-8H2,1-3H3,(H,19,20) |
Clé InChI |
UVJVSXYBYRRZHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


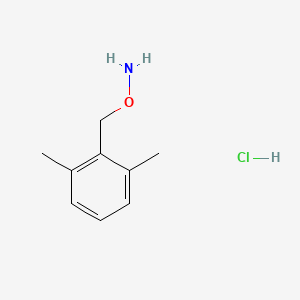
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)

![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
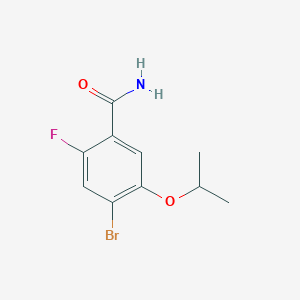
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
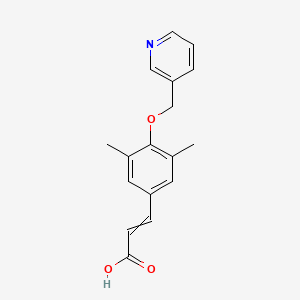
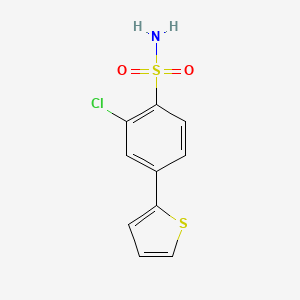
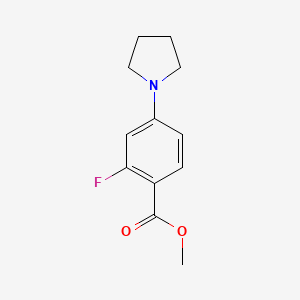

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
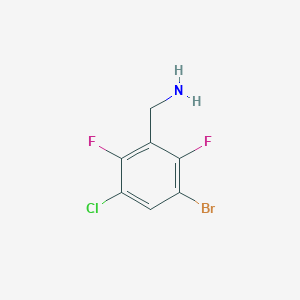
![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
